4a-Chloro-1-phenyldecahydroisoquinoline hydrochloride
Description
Properties
IUPAC Name |
4a-chloro-1-phenyl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN.ClH/c16-15-9-5-4-8-13(15)14(17-11-10-15)12-6-2-1-3-7-12;/h1-3,6-7,13-14,17H,4-5,8-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCXJJAXYXIHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNC(C2C1)C3=CC=CC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a-Chloro-1-phenyldecahydroisoquinoline hydrochloride typically involves the reaction of 1-phenyldecahydroisoquinoline with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4a-Chloro-1-phenyldecahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine groups (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH3) in ethanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : 4a-Chloro-1-phenyldecahydroisoquinoline hydrochloride serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and reactions .
Biology
- Antimicrobial and Anticancer Properties : Research indicates that compounds related to this structure exhibit potential antimicrobial and anticancer activities. For instance, derivatives have been evaluated for their effects on various cancer cell lines, showcasing promising results in inhibiting cell growth .
- Mechanism of Action : The compound's mechanism likely involves interaction with specific molecular targets, modulating enzyme activity or receptor functions. This interaction may influence critical cellular processes such as signal transduction pathways and gene expression.
Medicine
- Pharmaceutical Development : The compound is investigated for its potential use in developing new pharmaceuticals, particularly targeting neurological disorders and cancer therapies. Its ability to interact with biological systems makes it a candidate for drug formulation .
Case Studies and Research Findings
Industrial Applications
In addition to its research applications, this compound is utilized in:
Mechanism of Action
The mechanism of action of 4a-Chloro-1-phenyldecahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. The exact pathways and targets are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 4a-chloro-1-phenyldecahydroisoquinoline hydrochloride with structurally related compounds, focusing on molecular features, substituents, and physicochemical parameters derived from –8:
Key Observations :
- Substituent Influence: The chloro and phenyl groups in the target compound contrast with ethoxy and benzyl substituents in the dihydroisoquinoline analog (EN300-760933), which has a higher molecular weight (~500 g/mol) due to multiple ethoxy groups .
- Bioactivity Potential: The saturated decahydroisoquinoline core may confer improved BBB penetration compared to aromatic benzoic acid derivatives (e.g., EN300-760976), which exhibit polar carboxyl groups .
- Halogen Effects : Chlorine at the 4a-position likely enhances lipophilicity (logP ~2.5–3.0, estimated from analogs in ), similar to bromine in 4-(bromomethyl)-3,5-difluoropyridine .
Pharmacological and Functional Comparisons
While direct pharmacological data for the target compound are absent in the provided Evidence, analogs offer insights:
- Neuroactive Potential: Dihydroisoquinoline derivatives (e.g., EN300-760933) often target monoamine transporters or receptors, implying similar applications for the chloro-phenyl variant .
- Metabolic Stability: The decahydroisoquinoline core may resist oxidative metabolism better than unsaturated analogs (e.g., pyridines in ), as seen in related bicyclic amines .
Biological Activity
4a-Chloro-1-phenyldecahydroisoquinoline hydrochloride (CAS No. 1051919-46-0) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the isoquinoline family, which is known for various pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the chlorine atom and the phenyl group may enhance its binding affinity to specific biological targets, potentially modulating their activity.
Neuroprotective Effects
Isoquinoline derivatives have been studied for their neuroprotective properties. Research indicates that certain isoquinolines can inhibit neuroinflammation and protect neuronal cells from apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases . The specific neuroprotective effects of this compound require further investigation.
Study on Structural Analogues
Research on structural analogues of isoquinolines has revealed insights into their biological activities. A study highlighted that modifications in the isoquinoline structure could significantly alter their pharmacological profiles, particularly in terms of kinase inhibition and anti-inflammatory effects . These findings suggest that this compound may also exhibit varied biological activities depending on its structural features.
In Vivo Studies
In vivo studies involving related compounds have shown that certain isoquinolines can induce apoptosis in cancer cells through mitochondrial pathways . While direct studies on this compound are lacking, these findings provide a foundation for exploring its potential in cancer therapy.
Comparative Analysis with Similar Compounds
Q & A
Q. What experimental frameworks validate hypotheses when literature reports conflicting biological activities?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, incubation time) to isolate compound-specific effects. Meta-analyses of structure-activity relationships (SAR) across isoquinoline derivatives identify outliers due to stereochemical variability . Negative controls (e.g., enantiomerically pure analogs) confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
